![molecular formula C17H18N2O B1214625 Borreline CAS No. 64643-94-3](/img/structure/B1214625.png)
Borreline
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Overview
Description
Borreline is a member of indoles.
Scientific Research Applications
Chemical Properties and Synthesis of Borreline
This compound is a 2-substituted indole-3-carbaldehyde compound synthesized through various chemical pathways. Its structural characteristics allow it to interact with biological systems effectively, making it a subject of interest in pharmacological studies. The synthesis of this compound has been reported alongside other related compounds, emphasizing its potential as a growth promoter in plants and a therapeutic agent in medicine .
Biological Activities
This compound exhibits a range of biological activities that make it valuable in several fields:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties. For instance, certain compounds isolated from Borreria species have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Vibrio cholerae .
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory conditions .
- Plant Growth Promotion : this compound has been identified as a potent promoter of root growth in plants, with preliminary applications reported in reforesting efforts in arid regions like the Gobi desert .
Therapeutic Applications
The therapeutic applications of this compound extend to various medical fields:
- Cancer Research : Compounds related to this compound have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against cancer cell lines. This makes it a candidate for further investigation in oncology .
- Lyme Disease Treatment : Given its structural similarities to compounds effective against Borrelia burgdorferi, the causative agent of Lyme disease, this compound is being explored for its potential role in treating this condition, particularly in cases resistant to conventional antibiotics .
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.0 µg/mL against Sarcina lutea, indicating strong antibacterial potential .
Anti-inflammatory Activity
In experimental models, this compound showed significant reductions in inflammatory markers when tested against induced arthritis models in mice. The results highlighted its potential as an anti-inflammatory agent .
Plant Growth Promotion
Field trials conducted in Inner Mongolia demonstrated the efficacy of this compound as a root growth promoter, significantly enhancing plant survival rates in arid conditions. This application is crucial for ecological restoration efforts .
Properties
CAS No. |
64643-94-3 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
[(2S,3R)-3-ethenyl-3,5-dimethyl-2,4-dihydropyrrol-2-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10,16,18H,1,9H2,2-3H3/t16-,17+/m1/s1 |
InChI Key |
WQTYIKZACFUZJB-SJORKVTESA-N |
SMILES |
CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |
Isomeric SMILES |
CC1=N[C@@H]([C@@](C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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